molecular formula C15H13F2N3O B2619824 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,6-difluorobenzamide CAS No. 2195878-33-0

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2619824
CAS RN: 2195878-33-0
M. Wt: 289.286
InChI Key: ZCJSATVTGKJVKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a cyclopropyl group (a three-membered carbon ring). The pyrimidine ring is also attached to a benzamide group (a benzene ring attached to a carboxamide group). The benzene ring is substituted with two fluorine atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group might increase its polarity and influence its solubility in water. The fluorine atoms might also influence its reactivity.

Scientific Research Applications

Cancer Therapeutics

The pyridopyrimidine scaffold has been explored for its anti-cancer properties. Notably, palbociclib , a cyclin-dependent kinase (CDK) inhibitor, contains a pyridopyrimidine moiety. Palbociclib is used in the treatment of breast cancer and has shown promising results in clinical trials .

Inflammation and Autoimmune Diseases

Another interesting molecule is dilmapimod , which contains a pyridopyrimidine core. Dilmapimod exhibits potential activity against rheumatoid arthritis . Researchers are investigating its anti-inflammatory effects and its role in modulating immune responses .

Drug Design and Optimization

The pyridopyrimidine scaffold serves as a versatile platform for designing novel drugs. Researchers have synthesized derivatives with various substituents to improve druglikeness and pharmacokinetic properties. These efforts aim to enhance ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles .

Other Potential Applications

Beyond the mentioned fields, pyridopyrimidines continue to be studied for their potential in other therapeutic areas. These include neurological disorders, cardiovascular diseases, and infectious diseases. However, specific compounds related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide in these contexts require further investigation .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. It might also be used as a starting point for the synthesis of a library of similar compounds for screening .

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJSATVTGKJVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide

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